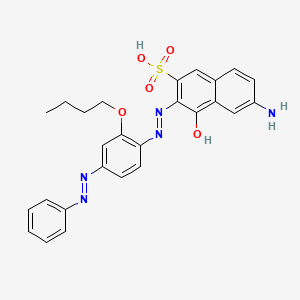
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including sulfonic acid, amino, butoxy, phenylazo, and hydroxy groups, which contribute to its reactivity and versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- typically involves a multi-step process that includes the introduction of the sulfonic acid group, azo coupling reactions, and the incorporation of the butoxy and hydroxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound. Quality control measures, including spectroscopy and chromatography, are employed to monitor the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The presence of multiple functional groups allows for substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.
科学的研究の応用
2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
作用機序
The mechanism of action of 2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical processes, such as enzyme inhibition and receptor binding. These interactions can modulate cellular functions and lead to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-
- 2-naphthalenesulfonic Acid, 6-amino-3-((2-methoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-
- 2-naphthalenesulfonic Acid, 6-amino-3-((2-ethoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-
Uniqueness
Compared to similar compounds, 2-naphthalenesulfonic Acid, 6-amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butoxy group, in particular, enhances its solubility and interaction with various molecular targets, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
126485-26-5 |
|---|---|
分子式 |
C26H25N5O5S |
分子量 |
519.6 g/mol |
IUPAC名 |
6-amino-3-[(2-butoxy-4-phenyldiazenylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H25N5O5S/c1-2-3-13-36-23-16-20(29-28-19-7-5-4-6-8-19)11-12-22(23)30-31-25-24(37(33,34)35)14-17-9-10-18(27)15-21(17)26(25)32/h4-12,14-16,32H,2-3,13,27H2,1H3,(H,33,34,35) |
InChIキー |
UAIWAWQKBIKSDW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


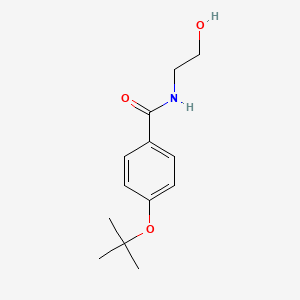

![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
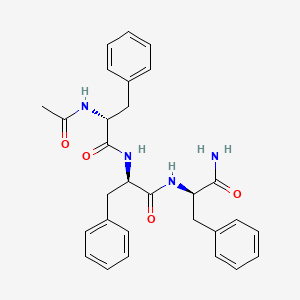
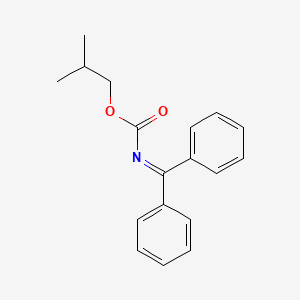


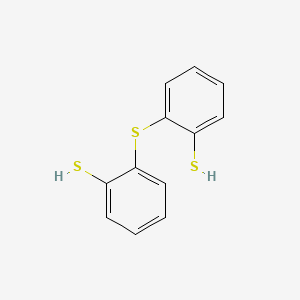
![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
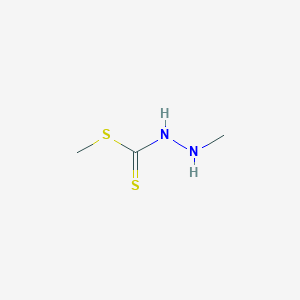
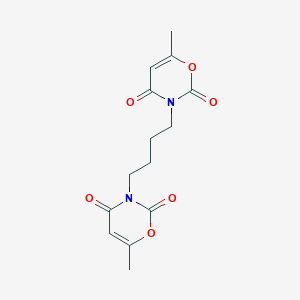
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
